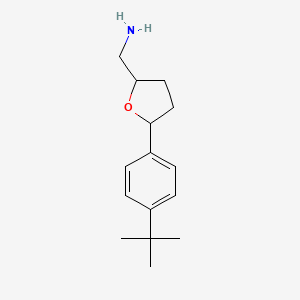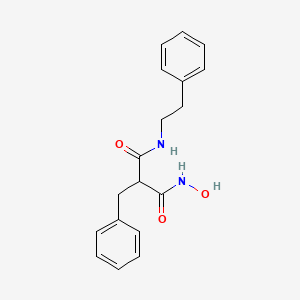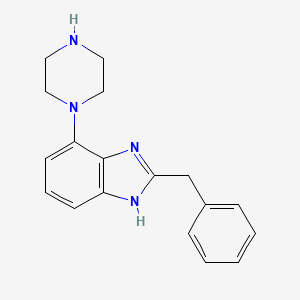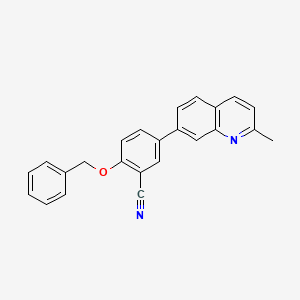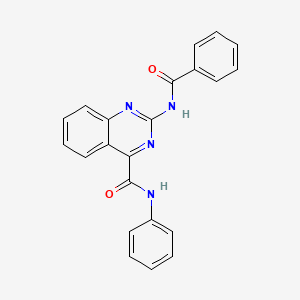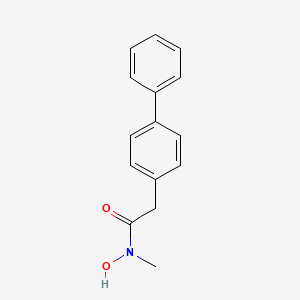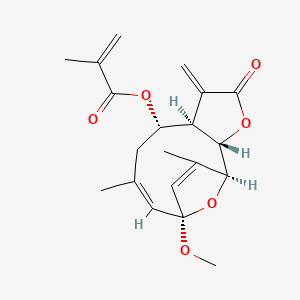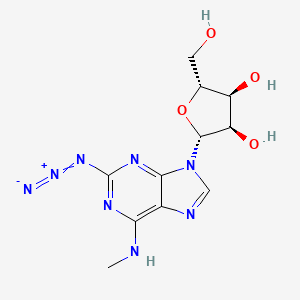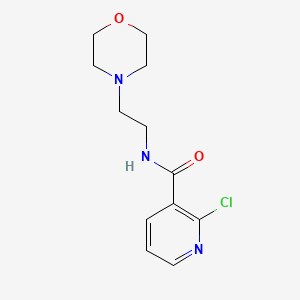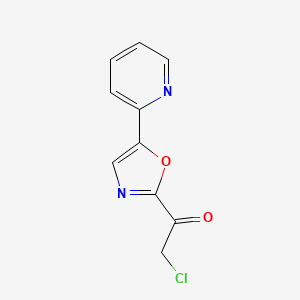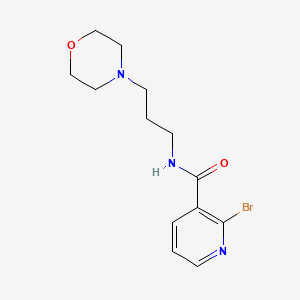
2-Bromo-N-(3-morpholinopropyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-N-(3-morpholinopropyl)nicotinamide is a chemical compound that belongs to the class of nicotinamides. It is characterized by the presence of a bromine atom at the second position of the nicotinamide ring and a morpholinopropyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(3-morpholinopropyl)nicotinamide typically involves the following steps:
Bromination: The starting material, nicotinamide, is brominated at the second position using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(3-morpholinopropyl)nicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in aqueous or organic solvents.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of substituted nicotinamides.
Oxidation: Formation of oxidized derivatives such as nitro or hydroxylated compounds.
Reduction: Formation of reduced derivatives such as amines or alcohols.
Scientific Research Applications
2-Bromo-N-(3-morpholinopropyl)nicotinamide has several scientific research applications, including:
Medicinal Chemistry: Investigated as a potential inhibitor of monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters.
Biological Research: Used as a tool compound to study the role of nicotinamide derivatives in cellular processes such as DNA repair, apoptosis, and signal transduction.
Industrial Applications: Employed in the synthesis of other bioactive molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Bromo-N-(3-morpholinopropyl)nicotinamide involves its interaction with molecular targets such as monoamine oxidase B (MAO-B). By inhibiting this enzyme, the compound can modulate the levels of neurotransmitters in the brain, potentially alleviating symptoms of neurological disorders. The inhibition of MAO-B is achieved through the binding of the compound to the active site of the enzyme, preventing the oxidation of neurotransmitters .
Comparison with Similar Compounds
Similar Compounds
- N-(2-morpholinoethyl)nicotinamide
- N-(3-morpholinopropyl)nicotinamide derivatives
- 2-Bromo-N-(2-morpholinoethyl)nicotinamide
Uniqueness
2-Bromo-N-(3-morpholinopropyl)nicotinamide is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The morpholinopropyl group also imparts specific pharmacokinetic properties, making it distinct from other nicotinamide derivatives .
Properties
Molecular Formula |
C13H18BrN3O2 |
|---|---|
Molecular Weight |
328.20 g/mol |
IUPAC Name |
2-bromo-N-(3-morpholin-4-ylpropyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C13H18BrN3O2/c14-12-11(3-1-4-15-12)13(18)16-5-2-6-17-7-9-19-10-8-17/h1,3-4H,2,5-10H2,(H,16,18) |
InChI Key |
ZMORGFKKKAMCBI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=C(N=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




